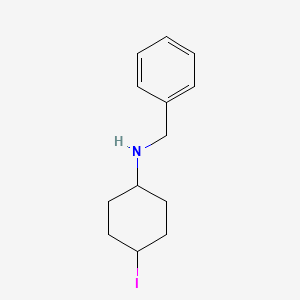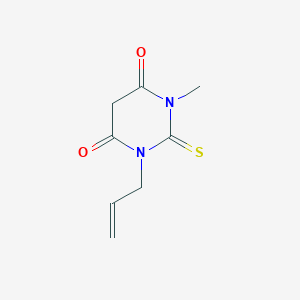![molecular formula C27H22BF2N4O4S- B12280269 2-[4-(2,2-difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-5,7,9,11-tetraen-4-yl)phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B12280269.png)
2-[4-(2,2-difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-5,7,9,11-tetraen-4-yl)phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BDP TR maleimide is a borondipyrromethene dye with absorption and emission properties similar to tetramethylrhodamine. This compound is known for its high fluorescence quantum yield and brightness, making it a valuable tool in various scientific applications. The maleimide group in BDP TR maleimide allows it to conjugate with thiol groups of proteins and peptides, facilitating its use in bioconjugation and labeling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BDP TR maleimide involves the reaction of borondipyrromethene with maleimide. The maleimide group is introduced through a reaction with thiol groups, which are abundant in proteins and peptides. The reaction typically requires an organic co-solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to ensure solubility and efficient conjugation .
Industrial Production Methods
Industrial production of BDP TR maleimide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) or gel filtration .
Análisis De Reacciones Químicas
Types of Reactions
BDP TR maleimide primarily undergoes bioconjugation reactions with thiol groups. This reaction is highly selective and efficient, forming stable thioester bonds. The compound can also participate in other types of reactions, such as oxidation and reduction, depending on the specific conditions and reagents used .
Common Reagents and Conditions
Thiol groups: React with maleimide to form thioester bonds.
Reducing agents: Such as tris-carboxyethylphosphine (TCEP) to reduce disulfide bonds before conjugation.
Organic co-solvents: DMSO or DMF to enhance solubility and reaction efficiency
Major Products Formed
The primary product formed from the reaction of BDP TR maleimide with thiol groups is a stable thioester bond. This product is used in various bioconjugation applications, including protein and peptide labeling .
Aplicaciones Científicas De Investigación
BDP TR maleimide is widely used in scientific research due to its unique properties. Some of its applications include:
Microscopy: Used as a fluorescent dye for imaging biological samples.
Fluorescence polarization assays: Employed to study molecular interactions and dynamics.
Bioconjugation: Utilized for labeling proteins and peptides, facilitating the study of biological processes.
Two-photon studies: Suitable for advanced imaging techniques that require high fluorescence quantum yield
Mecanismo De Acción
The mechanism of action of BDP TR maleimide involves its ability to conjugate with thiol groups in proteins and peptides. The maleimide group is highly electrophilic, allowing it to react selectively with thiol groups to form stable thioester bonds. This conjugation process is essential for its use in bioconjugation and labeling applications .
Comparación Con Compuestos Similares
BDP TR maleimide is unique due to its high fluorescence quantum yield and brightness. Similar compounds include:
BDP 630/650 maleimide: Another borondipyrromethene-based dye with different absorption and emission properties.
Cyanine5 maleimide: A thiol-reactive dye used for protein labeling.
Sulfo-Cyanine maleimides: Water-soluble maleimides used for bioconjugation .
BDP TR maleimide stands out due to its higher fluorescence quantum yield and brightness compared to these similar compounds, making it a preferred choice for applications requiring high sensitivity and precision .
Propiedades
Fórmula molecular |
C27H22BF2N4O4S- |
|---|---|
Peso molecular |
547.4 g/mol |
Nombre IUPAC |
2-[4-(2,2-difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-5,7,9,11-tetraen-4-yl)phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C27H22BF2N4O4S/c29-28(30)33-19(16-20-6-10-23(34(20)28)24-2-1-15-39-24)5-9-22(33)18-3-7-21(8-4-18)38-17-25(35)31-13-14-32-26(36)11-12-27(32)37/h1-12,15-16,22H,13-14,17H2,(H,31,35)/q-1 |
Clave InChI |
NQXGPRKRPYLESE-UHFFFAOYSA-N |
SMILES canónico |
[B-]1(N2C(C=CC2=CC3=CC=C(N31)C4=CC=CS4)C5=CC=C(C=C5)OCC(=O)NCCN6C(=O)C=CC6=O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


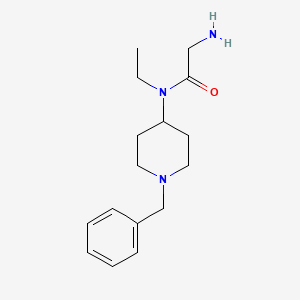

![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazine](/img/structure/B12280202.png)
![1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12280212.png)
![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamidehydrochloride](/img/structure/B12280213.png)
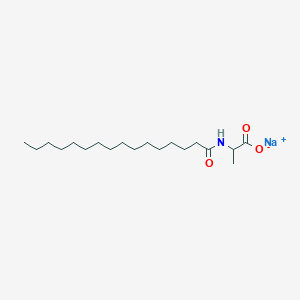
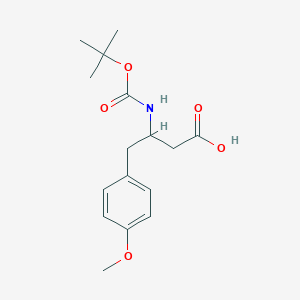
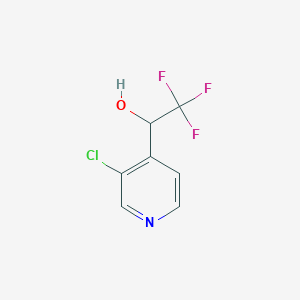
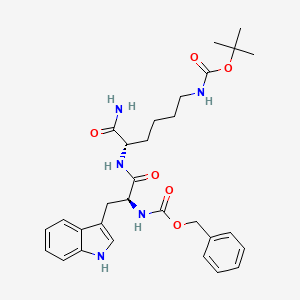
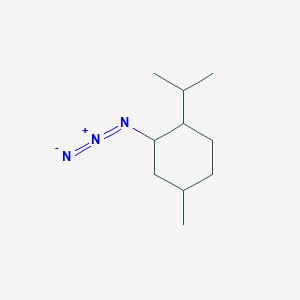
![2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid](/img/structure/B12280255.png)
![1-Iodobicyclo[1.1.1]pentane](/img/structure/B12280259.png)
